1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one
Description
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is a brominated aryl ketone featuring a propan-2-one backbone substituted with a bromine atom and a 4-ethyl-2-(methylthio)phenyl group. These compounds are typically synthesized via bromination of precursor ketones using bromine in acetic acid or chloroform . Applications include roles as intermediates in UV initiators (e.g., 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one in ) and pharmaceutical precursors .
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-bromo-1-(4-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-4-9-5-6-10(11(7-9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
SZEZTMKKIZFWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Br)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Products like 1-(4-ethyl-2-(methylthio)phenyl)propan-2-amine.
Oxidation: Products like 1-Bromo-1-(4-ethyl-2-(methylsulfinyl)phenyl)propan-2-one.
Reduction: Products like 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylthio group can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparative Data for Brominated Aryl Propanones
Key Observations:
Substituent Effects: Electron-Donating Groups (EDGs): The methylthio (-SMe) group in the target compound and ’s analog is a moderate EDG, enhancing resonance stabilization of the ketone. The ethyl group (stronger EDG than methyl) in the target may increase lipophilicity and steric bulk compared to analogs with para-methyl or methoxy groups . Ortho vs.
Synthetic Pathways :
- Bromination with Br2 in acetic acid () or chloroform () is common. The target compound likely follows a similar route, starting from 1-(4-ethyl-2-(methylthio)phenyl)propan-2-one.
Crystallographic Data: Analogs like 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one crystallize in monoclinic systems (space group P21/c), with intermolecular C–H···O interactions stabilizing the lattice . The target’s ethyl and ortho-methylthio groups may disrupt such packing, leading to distinct crystal habits.
Biological Activity
1-Bromo-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by a complex molecular structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring. This compound is gaining attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activity, particularly its antimicrobial and anticancer properties.
The molecular formula of this compound is C12H15BrOS. Its structure allows for various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom and the mercapto group, which may enhance its biological interactions.
Preliminary studies suggest that compounds with mercapto groups often exhibit biological activity through interactions with cellular enzymes or receptors. The mechanism of action for this compound may involve inhibition of specific biological pathways, potentially leading to effects such as apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. The presence of the methylthio group is particularly noted for enhancing activity against various pathogens. Further investigation into specific microbial strains and the compound's efficacy is warranted.
Anticancer Activity
Significant interest lies in the anticancer potential of this compound. Studies have demonstrated that structurally related compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |
| Compound 9q | MDA-MB-231 | 23–33 | G2/M phase arrest |
Study on Antiproliferative Effects
In a study assessing the antiproliferative effects of various compounds, it was found that those with similar functional groups to this compound exhibited significant inhibition of tubulin polymerization and induced apoptosis in cancer cells. For example, compound 9q demonstrated a clear arrest in the G2/M phase of the cell cycle, leading to increased apoptosis rates .
Pharmacokinetic Profile
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Early assessments suggest favorable absorption characteristics and moderate clearance rates, which are critical for maintaining effective concentrations in vivo .
Future Research Directions
While preliminary findings indicate promising biological activities, further research is needed to fully elucidate the mechanisms underlying these effects. Key areas for future investigation include:
- In vivo studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic studies : To explore specific interactions with biological targets.
- Structure–activity relationship (SAR) analyses: To optimize the compound for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
